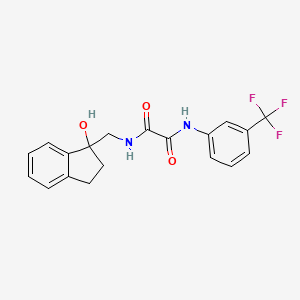

![molecular formula C22H19ClN4O3 B2409390 7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-84-3](/img/structure/B2409390.png)

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at the 2, 4, 5, and 6 positions .Applications De Recherche Scientifique

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is an attractive target for cancer therapy. Researchers have designed a novel set of small molecules based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized and evaluated as CDK2 inhibitors. Notably, they exhibited significant cytotoxic activity against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Compounds 14 and 15 emerged as the most potent, with IC50 values in the low nanomolar range .

Antitubercular Activity

Exploration of related pyrazolo[2,3-d]pyrimidines has revealed interesting findings. For instance, 4-aminopyrrolo[2,3-d]pyrimidine derivatives with specific halogen substitutions (meta- and ortho-) displayed improved anti-tubercular activity compared to para-substituted derivatives. This suggests potential applications in tuberculosis treatment .

Indole Derivatives with Anti-Inflammatory and Analgesic Properties

While not directly related to the compound , indole derivatives have been investigated for their biological potential. Among these, specific compounds showed anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide demonstrated promising effects .

Dual Activity Against Cancer Cells and CDK2

Compound 14, derived from the investigated scaffold, displayed dual activity—both against cancer cell lines and CDK2. It significantly altered cell cycle progression and induced apoptosis in HCT cells. Further investigations into this compound could reveal additional therapeutic potential .

Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,4-d], and [2,3-d,4-d]pyrimidines

While not directly mentioning our compound, this broader field of pyrimidine derivatives includes related structures. For instance, the synthesis of 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine highlights the versatility of these compounds and their potential therapeutic applications .

Other Unexplored Applications

Given the structural diversity and potential biological activities of this compound, there may be additional unexplored applications. Researchers could investigate its interactions with other cellular targets, enzymatic pathways, or disease models.

Mécanisme D'action

Target of Action

Similar compounds with a pyridopyrimidine moiety have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

The compound likely affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, given that PKB is a key downstream component in this pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane .

Pharmacokinetics

Similar compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-25-20-17(21(29)26(2)22(25)30)12-18(27(20)13-14-6-4-3-5-7-14)19(28)24-16-10-8-15(23)9-11-16/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCNSIUBGAXGCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2409308.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)

![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)

![(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone](/img/structure/B2409323.png)

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)